5-(2-bromophenyl)-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-(2-bromophenyl)-3-phenyl-1,2,4-oxadiazole (BPO) is a heterocyclic compound that has gained widespread attention in recent years due to its unique properties and potential applications in various fields. BPO is a member of the oxadiazole family, which is known for its diverse biological activities and pharmacological properties.
Scientific Research Applications
Antimicrobial Activity
5-(2-bromophenyl)-3-phenyl-1,2,4-oxadiazole and related compounds exhibit significant antimicrobial activities. For instance, a synthesized derivative displayed antimicrobial effectiveness against different bacteria and the Leishmania major species, suggesting potential use in treating infections and parasitic diseases (Ustabaş et al., 2020). Similarly, other derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating a broad spectrum of antimicrobial potential (Parikh & Joshi, 2014).
Anti-Inflammatory and Analgesic Properties
Compounds containing the 1,3,4-oxadiazole moiety, closely related to 5-(2-bromophenyl)-3-phenyl-1,2,4-oxadiazole, have been studied for their anti-inflammatory and analgesic properties. Research indicates that these compounds show significant anti-inflammatory and analgesic activities, with some derivatives exhibiting lower ulcerogenic action (Husain & Ajmal, 2009). This suggests potential for developing safer anti-inflammatory medications.
Anticancer Potential
Derivatives of 1,2,4-oxadiazole, like 5-(2-bromophenyl)-3-phenyl-1,2,4-oxadiazole, have shown promise as apoptosis inducers and potential anticancer agents. A study identified a compound from this class that induced apoptosis in breast and colorectal cancer cell lines, indicating potential application in cancer therapy (Zhang et al., 2005).
Photochemical Applications
The photochemistry of 1,2,4-oxadiazoles has been explored for molecular rearrangements and synthesis of other heterocyclic compounds. Studies in this area demonstrate the versatility of these compounds in photoinduced molecular rearrangements, offering pathways for synthesizing various useful heterocyclic structures (Buscemi, Vivona, & Caronna, 1996).
properties
IUPAC Name |
5-(2-bromophenyl)-3-phenyl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNJQXDBIRDVFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-3-phenyl-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.